Probarbital

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120742. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

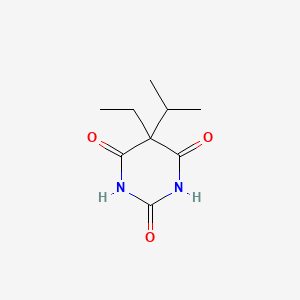

Structure

3D Structure

Properties

CAS No. |

76-76-6 |

|---|---|

Molecular Formula |

C9H14N2O3 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

5-ethyl-5-propan-2-yl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C9H14N2O3/c1-4-9(5(2)3)6(12)10-8(14)11-7(9)13/h5H,4H2,1-3H3,(H2,10,11,12,13,14) |

InChI Key |

HHLXJTDUHFBYAU-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)NC(=O)NC1=O)C(C)C |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)C(C)C |

melting_point |

203.0 °C |

Other CAS No. |

76-76-6 |

solubility |

0.01 M |

Synonyms |

Axeen Centralagol Ipronal proxibarbal proxybarbital Vasalgin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Purification of Probarbital

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Probarbital, also known as 5-ethyl-5-isopropylbarbituric acid. The document details the synthetic pathway, experimental protocols, and purification methods, supported by quantitative data and analytical characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is a barbiturate derivative that exhibits sedative, hypnotic, and anticonvulsant properties.[1] Like other barbiturates, its synthesis is centered around the formation of the core barbituric acid ring structure through the condensation of a disubstituted malonic ester with urea.[2] This guide will elucidate the multi-step synthesis of this compound, commencing with the preparation of the key intermediate, diethyl ethylisopropylmalonate, followed by its cyclization with urea and subsequent purification of the final product.

Core Synthesis Pathway

The synthesis of this compound (III) is typically achieved through a two-step process. The first step involves the alkylation of a malonic ester to introduce the ethyl and isopropyl groups, yielding diethyl ethylisopropylmalonate (II). The second step is the condensation of this disubstituted malonic ester with urea in the presence of a strong base to form the barbiturate ring of this compound.

General Synthesis Scheme:

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5-ethyl-5-propan-2-yl-1,3-diazinane-2,4,6-trione | [3] |

| CAS Number | 76-76-6 | [4] |

| Molecular Formula | C₉H₁₄N₂O₃ | [4] |

| Molecular Weight | 198.22 g/mol | [5] |

Summary of Reaction Conditions and Yields (Analogous Syntheses)

| Reaction Stage | Key Reagents | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| Alkylation of Diethyl Malonate | Diethyl malonate, Alkyl halide | Sodium Ethoxide | Ethanol | Reflux | 10-12 | ~80-95 | [6] |

| Condensation with Urea | Disubstituted malonic ester, Urea | Sodium Ethoxide | Absolute Ethanol | 110 | 7 | 72-78 | [7] |

Experimental Protocols

The following protocols are based on established procedures for the synthesis of barbiturates and their precursors.[7][8][9]

Synthesis of Diethyl Ethylisopropylmalonate (II)

This protocol is a two-step alkylation of diethyl malonate.

Step 1: Synthesis of Diethyl Isopropylmalonate

-

Materials: Diethyl malonate, Sodium ethoxide, 2-Bromopropane, Diethyl ether, Saturated ammonium chloride solution, Magnesium sulfate.

-

Procedure:

-

To a stirred solution of 21 wt. % sodium ethoxide in ethanol, add diethyl malonate. A white precipitate may form.

-

Heat the mixture to reflux. The precipitate should dissolve.

-

Add 2-bromopropane dropwise over 30-45 minutes.

-

Continue refluxing for over 10 hours.

-

After cooling to room temperature, remove the solvent in vacuo.

-

Dissolve the residue in diethyl ether and wash with a saturated ammonium chloride solution.

-

Dry the organic layer with magnesium sulfate, filter, and evaporate the solvent to yield diethyl isopropylmalonate.

-

Step 2: Ethylation of Diethyl Isopropylmalonate

-

Materials: Diethyl isopropylmalonate, Sodium ethoxide, Ethyl bromide (or ethyl iodide), Diethyl ether, Saturated ammonium chloride solution, Magnesium sulfate.

-

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask fitted with a reflux condenser.

-

Add diethyl isopropylmalonate to the sodium ethoxide solution.

-

Slowly add ethyl bromide to the mixture.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Work-up the reaction as described in Step 1 to obtain crude diethyl ethylisopropylmalonate.

-

Synthesis of this compound (III)

This protocol describes the condensation of diethyl ethylisopropylmalonate with urea.

-

Materials: Diethyl ethylisopropylmalonate, Urea (dry), Sodium metal, Absolute ethanol, Concentrated Hydrochloric Acid, Distilled water.

-

Apparatus: Round-bottom flask, Reflux condenser with a calcium chloride guard tube, Oil bath, Büchner funnel, and filter flask.

-

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask fitted with a reflux condenser, carefully dissolve sodium metal in absolute ethanol in small portions.

-

Once the sodium has completely dissolved to form sodium ethoxide, add diethyl ethylisopropylmalonate to the solution.

-

In a separate beaker, dissolve dry urea in hot absolute ethanol (approximately 70°C).

-

Add the hot urea solution to the flask containing the sodium ethoxide and the malonic ester.

-

Heat the mixture to reflux at approximately 110°C for about 7 hours. A white solid (the sodium salt of this compound) is expected to precipitate.[7][8]

-

After the reaction is complete, add hot water (around 50°C) to dissolve the solid.

-

Carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper. This will precipitate the this compound.

-

Cool the clear solution in an ice bath to maximize crystallization.

-

Collect the white precipitate by vacuum filtration and wash it with a small amount of cold water.

-

Dry the product in an oven at 100-110°C.

-

Purification

The crude this compound can be purified by recrystallization and its purity assessed by chromatographic methods.

Recrystallization

-

Solvent Selection: A suitable solvent for recrystallization should dissolve this compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing barbiturates include ethanol-water mixtures or aqueous ethanol.[1][10]

-

General Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot recrystallization solvent.

-

If colored impurities are present, they can be removed by adding activated charcoal and performing a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature to allow for the formation of large crystals.

-

Further cooling in an ice bath can increase the yield of the crystals.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Dry the crystals thoroughly.

-

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a common method for assessing the purity of barbiturates and for their purification on a preparative scale.[11][12]

-

Typical HPLC Conditions for Barbiturate Analysis:

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorptions for the N-H and C=O stretching vibrations of the barbiturate ring. The Coblentz Society has published a reference IR spectrum for this compound.[14]

-

Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (198.22 g/mol ). The NIST Chemistry WebBook provides a reference mass spectrum for this compound.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the ethyl and isopropyl groups. Based on analogous structures like phenobarbital and barbital, the N-H protons of the barbiturate ring would appear as a broad singlet in the downfield region.[15][16][17]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the barbiturate ring and the carbons of the ethyl and isopropyl substituents.

-

Mandatory Visualizations

Synthesis Workflow

Caption: A logical workflow for the synthesis and purification of this compound.

Purification Logic

Caption: A decision-based workflow for the purification of this compound by recrystallization.

References

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. GT Digital Repository [repository.gatech.edu]

- 3. This compound [chemeurope.com]

- 4. This compound [webbook.nist.gov]

- 5. Buy this compound | 76-76-6 [smolecule.com]

- 6. Barbituric acid, 5-benzyl-5-ethyl- | 36226-64-9 | Benchchem [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. nyc.gov [nyc.gov]

- 12. ijsra.net [ijsra.net]

- 13. Separation of Phenobarbital sodium on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. This compound [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. Phenobarbital(50-06-6) 1H NMR spectrum [chemicalbook.com]

- 17. BARBITAL(57-44-3) 1H NMR spectrum [chemicalbook.com]

Probarbital: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Disclaimer: Scientific literature providing specific, in-depth quantitative pharmacokinetic and pharmacodynamic data for probarbital is limited. To fulfill the comprehensive requirements of this guide, phenobarbital, a structurally related and extensively studied long-acting barbiturate, will be used as a representative compound to illustrate key concepts, experimental protocols, and signaling pathways. This approach provides a robust framework for understanding the likely pharmacological profile of this compound.

Introduction

This compound, also known by its trade names Ipral and Vasalgin, is a barbiturate derivative developed in the 1920s. It is classified as an intermediate-acting sedative-hypnotic agent and possesses anticonvulsant properties.[1] Like other barbiturates, this compound exerts its effects as a central nervous system (CNS) depressant. Its chemical name is 5-ethyl-5-isopropylbarbituric acid.[2]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is CNS depression, mediated through its interaction with the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the brain.[3]

Mechanism of Action

This compound, like other barbiturates, acts as a positive allosteric modulator of the GABA-A receptor.[4] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl-) into the neuron.[5] This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.[6]

Barbiturates bind to a distinct site on the GABA-A receptor, different from the GABA and benzodiazepine binding sites.[4] This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening, which enhances the inhibitory signal.[3][4] At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.[5]

In addition to their effects on GABAergic transmission, barbiturates can also inhibit the excitatory neurotransmitter glutamate by blocking AMPA and kainate receptors.[4] This dual action of enhancing inhibition and reducing excitation contributes to their potent CNS depressant effects.[4]

Signaling Pathway

The following diagram illustrates the mechanism of action of barbiturates on the GABA-A receptor.

References

- 1. Metabolic fate of phenobarbital. A quantitative study of p-hydroxyphenobarbital elimination in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Phenobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Barbiturate - Wikipedia [en.wikipedia.org]

- 5. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Phenobarbital pharmacokinetics in neonates - PubMed [pubmed.ncbi.nlm.nih.gov]

Probarbital's Impact on Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of Probarbital on neuronal excitability. While specific research on this compound is limited, its mechanism of action is consistent with that of the broader class of barbiturates. This document synthesizes the well-established principles of barbiturate pharmacology, drawing on data from related compounds to elucidate the core effects of this compound at the molecular, cellular, and systemic levels. The primary focus is on its interaction with the GABA-A receptor and the resulting modulation of neuronal inhibition.

Core Mechanism of Action: Potentiation of GABAergic Inhibition

This compound, like other barbiturates, exerts its primary effect on the central nervous system by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of its endogenous ligand GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron. This influx of negative ions hyperpolarizes the neuron's membrane potential, making it more difficult to reach the threshold for firing an action potential, thus causing neuronal inhibition.

Barbiturates bind to a specific allosteric site on the GABA-A receptor complex, distinct from the GABA binding site itself. This binding has two major consequences:

-

Potentiation of GABA's effect: this compound increases the efficacy of GABA by prolonging the duration of the Cl⁻ channel opening when GABA is bound. This leads to a greater influx of chloride ions for each GABA binding event, thereby enhancing the inhibitory postsynaptic potential (IPSP).

-

Direct Gating at High Concentrations: At higher, clinically relevant concentrations, barbiturates can directly open the GABA-A receptor channel in the absence of GABA. This direct agonistic action contributes significantly to their sedative-hypnotic and anesthetic effects.

In addition to their primary action on GABA-A receptors, some barbiturates have been shown to have secondary effects, including the inhibition of AMPA and kainate receptors, which are types of excitatory glutamate receptors. This dual action of enhancing inhibition and suppressing excitation contributes to their potent central nervous system depressant effects.

Caption: this compound enhances GABA-A receptor-mediated inhibition.

Quantitative Effects on Neuronal Parameters

The interaction of barbiturates with neuronal receptors translates into measurable changes in cellular electrophysiology. The following tables summarize quantitative data from studies on barbiturates, which serve as a proxy for this compound's expected effects.

Table 1: Effects of Barbiturates on GABA-A Receptor Kinetics

| Parameter | Drug (Concentration) | Effect | Reference Compound | Notes |

|---|---|---|---|---|

| IPSC Decay Time Constant | Pentobarbital (41 µM) | Increased | GABA | Reflects prolonged channel open time.[1] |

| Amobarbital (103 µM) | Increased | GABA | Similar mechanism to Pentobarbital.[1] | |

| Phenobarbital (144 µM) | Increased | GABA | Effect observed at antiepileptic concentrations.[1] | |

| Direct Channel Activation (EC₅₀) | Pentobarbital (330 µM) | Direct Gating | N/A | Concentration for half-maximal direct activation.[2] |

| Phenobarbital (3.0 mM) | Direct Gating | N/A | Requires higher concentration than Pentobarbital.[2] | |

| Potentiation of GABA (EC₅₀) | Pentobarbital (94 µM) | Potentiation | 1 µM GABA | Concentration for half-maximal potentiation.[2] |

| | Phenobarbital (0.89 mM) | Potentiation | 1 µM GABA | Less potent than Pentobarbital in enhancing GABA's effect.[2] |

Table 2: Barbiturate Effects on Other Ion Channels

| Channel Type | Drug | Effect | Mechanism | Notes |

|---|---|---|---|---|

| AMPA/Kainate Receptors | General Barbiturates | Blockade | Inhibition of excitatory neurotransmission | Contributes to CNS depressant effects.[3] |

| Voltage-Gated Na⁺ Channels | Phenobarbital | Blockade | Shifts voltage dependence of inactivation | Contributes to anticonvulsant properties.[4] |

| P/Q-type Ca²⁺ Channels | General Barbiturates | Inhibition | Reduces neurotransmitter release | Occurs at higher concentrations.[3] |

Experimental Protocols for Studying this compound's Effects

The quantitative data presented above are derived from specific and rigorous experimental methodologies. The following section details a typical protocol used to assess the effects of a compound like this compound on neuronal excitability.

Objective: To measure the effect of this compound on GABA-A receptor-mediated currents.

Materials:

-

Primary neuronal culture (e.g., hippocampal or cortical neurons).

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4.

-

Internal solution (pipette solution, in mM): 140 CsCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 11 EGTA; pH adjusted to 7.2.

-

This compound stock solution.

-

GABA stock solution.

-

Patch-clamp amplifier and data acquisition system.

-

Microscope with manipulators.

-

Borosilicate glass capillaries for pipette fabrication.

Methodology:

-

Cell Preparation: Plate neurons on coverslips and culture for 7-14 days to allow for mature expression of receptors.

-

Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording Setup: Place a coverslip with cultured neurons in a recording chamber on the microscope stage. Perfuse the chamber with the external solution.

-

Giga-seal Formation: Under visual control, approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp: Clamp the neuron's membrane potential at a holding potential of -60 mV to measure postsynaptic currents.

-

Drug Application:

-

Baseline: Perfuse the cell with the external solution and apply a brief pulse of a low concentration of GABA (e.g., 1-5 µM) to elicit a baseline control current.

-

Potentiation: Co-apply the same concentration of GABA with varying concentrations of this compound to measure the enhancement of the GABA-evoked current.

-

Direct Gating: Apply this compound alone, typically at higher concentrations, to test for direct activation of the GABA-A receptor.

-

-

Data Acquisition and Analysis: Record the currents using the acquisition software. Measure the peak amplitude and decay kinetics of the currents. Plot dose-response curves to determine EC₅₀ values for potentiation and direct activation.

Caption: Workflow for a whole-cell patch-clamp experiment.

Logical Relationships in this compound's CNS Depressant Effect

The overall effect of this compound on the central nervous system is a logical consequence of its molecular actions. The enhancement of GABAergic inhibition, coupled with the suppression of glutamatergic excitation, leads to a net decrease in neuronal excitability. This manifests as sedation, hypnosis, and, at higher doses, anesthesia.

Caption: Logical flow from molecular action to systemic effect.

Conclusion

This compound reduces neuronal excitability primarily through the potentiation of GABA-A receptor function, which increases inhibitory chloride currents. At higher concentrations, it can directly activate these receptors and may also suppress excitatory neurotransmission by blocking glutamate receptors. This dual mechanism of enhancing inhibition and reducing excitation underlies its efficacy as a central nervous system depressant. The quantitative understanding of these effects, derived from electrophysiological techniques like patch-clamp, is crucial for the development of novel therapeutics targeting neuronal excitability and for understanding the therapeutic and toxicological profiles of barbiturates.

References

- 1. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Barbiturate - Wikipedia [en.wikipedia.org]

- 4. Barbiturates: active form and site of action at node of Ranvier sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Probarbital: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Probarbital (5-ethyl-5-isopropylbarbituric acid) is a barbiturate derivative with sedative, hypnotic, and anticonvulsant properties.[1][2] As a member of the barbiturate class, its primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[3][4][5] This technical guide provides an in-depth overview of the in vitro characterization of this compound, summarizing its physicochemical properties, receptor binding profile, metabolic pathways, and cellular effects. Detailed experimental protocols for key assays are provided, along with visualizations of critical signaling pathways and experimental workflows to support further research and development.

Physicochemical Properties

The fundamental physicochemical characteristics of a compound are critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is an intermediate-acting sedative-hypnotic barbiturate.[5][6] Its properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 5-ethyl-5-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione | [1] |

| Molecular Formula | C₉H₁₄N₂O₃ | [5] |

| Molecular Weight | 198.22 g/mol | [5] |

| CAS Number | 76-76-6 | [1][5] |

| Calculated LogP | Data not available; similar to other intermediate-acting barbiturates. | |

| Water Solubility | Low aqueous solubility (Calculated log10WS of -2.21 for free acid) | [3] |

| pKa | Data not available; expected to be similar to phenobarbital (~7.3).[7] |

Primary Mechanism of Action: GABA-A Receptor Modulation

This compound exerts its primary pharmacological effects by binding to an allosteric site on the GABA-A receptor.[3][5] This binding potentiates the effect of the endogenous ligand, GABA, by increasing the duration of chloride (Cl⁻) channel opening.[4][8] The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, which decreases the neuron's excitability and produces an overall inhibitory effect on the central nervous system.[4][8] At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA.[9][10]

Receptor Binding Profile

While specific quantitative binding affinity data for this compound is not widely available, the characteristics can be inferred from other well-studied barbiturates like pentobarbital and phenobarbital. Barbiturates bind to a distinct allosteric site on the GABA-A receptor complex, which is coupled to the benzodiazepine receptor site.[11][12]

| Compound | Receptor | Assay Type | Value | Source(s) |

| Pentobarbital | GABA-A | Electrophysiology (IPSC decay) | EC₅₀ = 41 µM | [13] |

| Phenobarbital | GABA-A | Electrophysiology (IPSC decay) | EC₅₀ = 144 µM | [13] |

| Phenobarbital | GABA-A | Electrophysiology (Direct agonism) | EC₅₀ = 133 µM | [13] |

| Amobarbital | GABA-A | Electrophysiology (IPSC decay) | EC₅₀ = 103 µM | [13] |

Experimental Protocol: Radioligand Binding Assay for GABA-A Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound like this compound for the barbiturate binding site on the GABA-A receptor, often using a radiolabeled ligand that binds to a closely associated site.[12][14]

-

Membrane Preparation:

-

Homogenize rat whole brain or specific regions (e.g., cortex) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step three times to remove endogenous GABA.

-

Resuspend the final pellet in buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of membrane preparation (final concentration ~100-200 µg protein/well).

-

50 µL of radioligand (e.g., [³⁵S]TBPS, a cage convulsant that binds near the barbiturate site) to achieve a final concentration close to its K_d value.

-

50 µL of varying concentrations of this compound (e.g., from 1 nM to 1 mM) or vehicle for total binding.

-

For non-specific binding, add a high concentration of a known displacing agent (e.g., 10 µM picrotoxin).

-

-

Incubate the plate at 25°C for 90 minutes to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing immediately with ice-cold buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

In Vitro Metabolism: Cytochrome P450 Induction

Like other barbiturates, this compound is presumed to be metabolized by hepatic microsomal enzymes.[6] A key characteristic of barbiturates such as phenobarbital is their ability to induce cytochrome P450 (CYP) enzymes, particularly members of the CYP2B and CYP3A families.[15][16] This induction occurs primarily through the activation of nuclear receptors, such as the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR).[17][18] Activation of these receptors leads to their translocation to the nucleus, where they form heterodimers with the Retinoid X Receptor (RXR) and bind to response elements on DNA, thereby increasing the transcription of target genes.[18]

Experimental Protocol: CYP Induction using a Luciferase Reporter Gene Assay

This assay quantifies the ability of a compound to activate nuclear receptors like CAR and PXR, leading to the induction of CYP enzymes.[19]

-

Cell Culture and Transfection:

-

Culture human hepatoma cells (e.g., HepG2) in a suitable medium (e.g., MEM with 10% FBS).

-

Seed cells into a 96-well plate at an appropriate density.

-

Co-transfect the cells using a lipid-based transfection reagent with two plasmids:

-

An expression plasmid for the human nuclear receptor of interest (e.g., CAR or PXR).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the nuclear receptor (e.g., a PBREM).

-

-

-

Compound Treatment:

-

After 24 hours of transfection, remove the medium and replace it with a fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a known positive control inducer (e.g., CITCO for CAR, rifampicin for PXR).

-

Incubate the cells for an additional 24-48 hours.

-

-

Luciferase Assay:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a passive lysis buffer.

-

Transfer the cell lysate to an opaque 96-well plate.

-

Add a luciferase assay reagent containing the substrate (luciferin).

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel cytotoxicity assay or a co-transfected control reporter like Renilla luciferase).

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Plot the fold induction against the logarithm of the this compound concentration and determine the EC₅₀ value (the concentration that produces 50% of the maximal induction).

-

Cellular Effects and Electrophysiology

The functional consequences of this compound's interaction with GABA-A receptors can be characterized at the cellular level using electrophysiology and other cell-based assays. These techniques provide direct measurements of the compound's effect on ion channel function and neuronal excitability.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents across the cell membrane of a single neuron, providing detailed information on how this compound modulates GABA-A receptor function.[9][20]

-

Cell Preparation:

-

Use primary cultured neurons (e.g., rat hippocampal neurons) or a cell line stably expressing GABA-A receptors (e.g., HEK293 cells).

-

Plate cells on glass coverslips for recording.

-

Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., a saline solution containing physiological ion concentrations).

-

-

Whole-Cell Recording:

-

Fabricate a glass micropipette (resistance 3-5 MΩ) and fill it with an internal solution containing ions that mimic the intracellular environment (e.g., high Cl⁻ for measuring GABA currents).

-

Under visual guidance, approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (a "gigaohm seal") with the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the "whole-cell" configuration, which allows electrical access to the cell's interior.

-

Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV).

-

-

Drug Application and Data Acquisition:

-

Establish a baseline recording of spontaneous activity.

-

Apply a sub-maximal concentration of GABA (e.g., the EC₂₀) to elicit a baseline inward Cl⁻ current.

-

Co-apply the same concentration of GABA along with varying concentrations of this compound to measure its modulatory effect.

-

To test for direct agonism, apply this compound in the absence of GABA.

-

Record the resulting currents using an amplifier and digitize the data for analysis.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound.

-

Calculate the percentage potentiation of the GABA response for each concentration of this compound.

-

Plot the percentage potentiation against the this compound concentration to determine the EC₅₀ for modulation.

-

Measure the current elicited by this compound alone to assess direct receptor activation.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. This compound calcium | 545-74-4 | Benchchem [benchchem.com]

- 4. news-medical.net [news-medical.net]

- 5. Buy this compound | 76-76-6 [smolecule.com]

- 6. This compound sodium - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 7. benchchem.com [benchchem.com]

- 8. What is the mechanism of Phenobarbital? [synapse.patsnap.com]

- 9. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. Barbiturate receptor sites are coupled to benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. frontierspartnerships.org [frontierspartnerships.org]

- 16. Attenuation of phenobarbital-induced cytochrome P450 expression in carbon tetrachloride-induced hepatitis in mice models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phenobarbital-induced expression of cytochrome P450 genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Probarbital: A Historical and Technical Review of an Early Barbiturate

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Probarbital, a barbiturate derivative introduced in the 1920s, represents a significant chapter in the history of sedative-hypnotic therapeutics. Marketed under trade names such as Ipral and Vasalgin, it was employed for its sedative, hypnotic, and anticonvulsant properties before the advent of modern psychotropic medications. This technical guide provides a comprehensive historical and scientific overview of this compound, detailing its discovery, early clinical use, and mechanism of action. Particular emphasis is placed on presenting available quantitative data, outlining historical experimental protocols, and visualizing its molecular interactions through signaling pathway diagrams to offer a thorough resource for researchers, scientists, and drug development professionals.

Historical Context and Discovery

This compound, chemically known as 5-ethyl-5-isopropylbarbituric acid, emerged during the "golden age" of barbiturate discovery in the 1920s. While the specific researchers and the exact date of its initial synthesis are not extensively documented in readily available modern sources, it is understood to have been developed as part of the broad effort by pharmaceutical companies to create safer and more effective sedative-hypnotics.[1]

Evidence suggests a strong connection to E.R. Squibb & Sons, a prominent American pharmaceutical company in the early 20th century, as the likely developer and marketer of this compound under the brand name Ipral.[2][3][4] The company, founded by Dr. Edward Robinson Squibb, had a reputation for quality and was a significant supplier of medical goods.[5] The introduction of numerous barbiturates by various pharmaceutical houses was a hallmark of this era, driven by the desire to expand therapeutic options for anxiety, insomnia, and seizure disorders.[6]

Early Clinical Use and Dosage

This compound was primarily prescribed for its sedative and hypnotic effects. As an intermediate-acting barbiturate, its onset and duration of action were suitable for inducing and maintaining sleep.

Table 1: Dosage and Administration of this compound (Ipral) for Sedation and Hypnosis (circa 1920s-1930s)

| Indication | Dosage | Route of Administration | Notes |

| Daytime Sedation | 30 to 120 mg | Oral | Administered in 2 or 3 divided doses. The maximum recommended daily dose was 400 mg.[7] |

| Hypnosis (Insomnia) | 100 to 200 mg | Oral | Taken as a single dose at bedtime.[7] |

| Preoperative Sedation | 100 to 200 mg | Intramuscular | Given 60 to 90 minutes before surgery.[7] |

It is important to note that after approximately two weeks of continuous use, the hypnotic efficacy of this compound was observed to decrease, a common characteristic of the barbiturate class due to the development of tolerance.[8]

Efficacy and Side Effects

While specific quantitative data from early, controlled clinical trials of this compound are scarce in contemporary databases, the widespread use of barbiturates during this period attests to their perceived efficacy as sedatives and hypnotics.[6] The primary therapeutic effect was central nervous system depression, leading to drowsiness and sleep.

The use of this compound, like other barbiturates, was associated with a range of side effects.

Table 2: Reported Side Effects of Barbiturates, Including this compound

| System | Side Effects |

| Central Nervous System | Drowsiness, lethargy, vertigo, headache, cognitive impairment, paradoxical excitement or euphoria.[9] |

| Respiratory | Respiratory depression, particularly at higher doses.[9] |

| Cardiovascular | Circulatory depression.[9] |

| Gastrointestinal | Nausea, vomiting.[9] |

| Other | "Hangover" effect, skin rashes, potential for dependence and withdrawal symptoms upon abrupt cessation.[9] |

The risk of overdose was a significant concern with all barbiturates, with respiratory and circulatory collapse being the primary causes of death.[9]

Experimental Protocols

Synthesis of 5-Ethyl-5-isopropylbarbituric Acid (this compound)

The general method for synthesizing 5,5-disubstituted barbituric acids, such as this compound, involves the condensation of a disubstituted malonic ester with urea in the presence of a strong base, typically sodium ethoxide.

General Synthetic Protocol:

-

Preparation of Diethyl Ethylisopropylmalonate: Ethylmalonic ester is alkylated with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base to yield diethyl ethylisopropylmalonate.

-

Condensation with Urea: The resulting diethyl ethylisopropylmalonate is then reacted with urea in the presence of sodium ethoxide in absolute ethanol. The mixture is refluxed for several hours.

-

Acidification and Isolation: After the reaction is complete, the solvent is removed, and the residue is dissolved in water. The solution is then acidified with a strong acid (e.g., hydrochloric acid), causing the 5-ethyl-5-isopropylbarbituric acid (this compound) to precipitate.

-

Purification: The crude this compound is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent such as aqueous ethanol.

References

- 1. britannica.com [britannica.com]

- 2. E.R. Squibb, 1854 | The Scientist [the-scientist.com]

- 3. encyclopedia.com [encyclopedia.com]

- 4. Full text of "New And Nonoffical Remedies 1949" [archive.org]

- 5. acnp.org [acnp.org]

- 6. scilit.com [scilit.com]

- 7. Clinical evaluation of hypnotic drugs: contributions from sleep laboratory studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 5-Ethyl-5-methylbutyl barbituric acid | C11H18N2O3 | CID 129734880 - PubChem [pubchem.ncbi.nlm.nih.gov]

Probing the Potency of Probarbital: A Deep Dive into its Structure-Activity Relationship

For Immediate Release

This technical guide offers an in-depth exploration of the structure-activity relationship (SAR) of probarbital, a barbiturate derivative with notable sedative and hypnotic properties. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data to illuminate the molecular features governing its pharmacological effects, primarily through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor. Through a detailed examination of its chemical structure, comparative analysis with analogous compounds, and elucidation of experimental methodologies, this paper provides a comprehensive resource for understanding and advancing the therapeutic potential of this compound and related compounds.

Core Concepts: The Barbiturate Scaffold and GABA-A Receptor Modulation

This compound, chemically known as 5-ethyl-5-isopropylbarbituric acid, belongs to the barbiturate class of drugs, which are central nervous system depressants. The foundational structure of all barbiturates is barbituric acid, a cyclic ureide. However, barbituric acid itself is not pharmacologically active. The sedative-hypnotic and anticonvulsant properties of these compounds arise from substitutions at the C-5 position of the barbituric acid ring.

The primary mechanism of action for barbiturates is the positive allosteric modulation of the GABA-A receptor, a ligand-gated ion channel.[1] Upon binding to a distinct site on the receptor, barbiturates potentiate the effect of GABA, the principal inhibitory neurotransmitter in the brain.[1] This potentiation leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it less susceptible to excitatory stimulation.[1] At higher concentrations, barbiturates can also directly activate the GABA-A receptor, contributing to their profound CNS depressant effects.

Structure-Activity Relationship of this compound: The Significance of C-5 Substituents

The hypnotic and anticonvulsant activity of barbiturates is critically dependent on the nature of the two substituents at the C-5 position. For optimal activity, these substituents should impart a specific degree of lipophilicity to allow the molecule to cross the blood-brain barrier.

Key SAR principles for barbiturates, including this compound, are as follows:

-

Both hydrogens at C-5 must be substituted: The presence of even one hydrogen atom at the C-5 position leads to tautomerization, forming a highly acidic compound that is ionized at physiological pH and cannot effectively penetrate the central nervous system.

-

Optimal lipophilicity: The sum of the carbon atoms in the two C-5 side chains influences the potency and duration of action. Generally, a total of 6 to 10 carbon atoms is associated with maximal hypnotic activity.[2]

-

Branching and Unsaturation: Branching in the alkyl side chains, as seen with the isopropyl group in this compound, tends to increase lipid solubility and potency while often shortening the duration of action compared to their straight-chain isomers.[2] The presence of unsaturation (double or triple bonds) in the side chains can also enhance activity.[2]

-

Polar Substituents: The introduction of polar groups (e.g., -OH, -COOH) into the C-5 substituents decreases lipid solubility and, consequently, reduces hypnotic potency.[2]

-

Alicyclic and Aromatic Rings: Replacing aliphatic side chains with alicyclic or aromatic rings can increase potency.[2]

In the case of this compound, the combination of an ethyl and an isopropyl group at the C-5 position provides the necessary lipophilicity for its sedative-hypnotic effects.

Quantitative Analysis of this compound and its Analogs

While specific quantitative data for this compound is limited in publicly available literature, the activity of closely related barbiturates provides valuable insights into its expected pharmacological profile. The following tables summarize key data for analogous compounds, offering a comparative framework for understanding this compound's potency.

| Compound | C-5 Substituent 1 | C-5 Substituent 2 | Anticonvulsant Activity (MES Test, ED50, mg/kg) | Reference |

| Phenobarbital | Ethyl | Phenyl | 16.3 (mice) | [3] |

| Pentobarbital | Ethyl | 1-Methylbutyl | ~Equivalent to Phenobarbital | [4] |

Table 1: Comparative Anticonvulsant Activity of Barbiturates. The Maximal Electroshock (MES) test is a common preclinical model for assessing anticonvulsant efficacy.

Experimental Protocols

A thorough understanding of the SAR of this compound is built upon robust experimental methodologies. The following sections detail the key assays used to characterize the activity of barbiturates.

In Vivo Anticonvulsant Activity Assessment: Maximal Electroshock (MES) Test

The MES test is a widely used animal model to screen for anticonvulsant activity.

Principle: A supramaximal electrical stimulus is applied to the cornea or scalp of an animal (typically a mouse or rat), inducing a tonic-clonic seizure. The ability of a test compound to prevent the tonic extensor phase of the seizure is a measure of its anticonvulsant efficacy.

Procedure:

-

Animal Preparation: Male CD1 mice are commonly used.[3]

-

Drug Administration: The test compound (e.g., phenobarbital) or vehicle is administered intraperitoneally (i.p.).[3]

-

Electrical Stimulation: At the time of expected peak drug effect, an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.

-

Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

ED50 Determination: The dose of the drug that protects 50% of the animals from the tonic extensor seizure (ED50) is calculated using statistical methods.[3]

In Vivo Hypnotic Activity Assessment: Loss of Righting Reflex

This assay is used to determine the hypnotic (sleep-inducing) properties of a compound.

Principle: The ability of a compound to induce a state of hypnosis is measured by the loss of the righting reflex in an animal.

Procedure:

-

Animal Preparation: Mice are a common model for this assay.

-

Drug Administration: The test compound is administered, typically via i.p. injection.

-

Observation: The animal is placed on its back, and the time to the loss of the righting reflex (i.e., the animal remains on its back for a defined period, e.g., 30 seconds) is recorded as the onset of sleep. The duration of sleep is the time from the loss to the spontaneous regaining of the righting reflex.

-

ED50 Determination: The dose that causes 50% of the animals to lose their righting reflex is calculated.

Visualizing the this compound SAR Workflow and Mechanism

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: A general workflow for this compound SAR studies.

Caption: this compound's mechanism of action at the GABA-A receptor.

Conclusion

The structure-activity relationship of this compound is a compelling example of how subtle modifications to a core chemical scaffold can significantly impact pharmacological activity. The ethyl and isopropyl groups at the C-5 position are key determinants of its sedative and hypnotic effects, primarily through the allosteric modulation of the GABA-A receptor. While direct quantitative data for this compound remains somewhat elusive in the broader scientific literature, comparative analysis with structurally similar barbiturates provides a solid framework for understanding its potency and mechanism of action. Further research focusing on the direct comparison of this compound with a wider range of C-5 substituted analogs, utilizing the detailed experimental protocols outlined in this guide, will be instrumental in refining our understanding and potentially leading to the development of novel therapeutics with improved efficacy and safety profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Adaptation of Lorke's method to determine and compare ED50 values: the cases of two anticonvulsants drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of anticonvulsant effect of pentobarbital and phenobarbital against seizures induced by maximal electroshock and picrotoxin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Probarbital: A Neuropharmacological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Probarbital (5-ethyl-5-isopropylbarbituric acid) is a barbiturate derivative developed in the 1920s, classified as an intermediate-acting sedative-hypnotic and anticonvulsant.[1][2] While specific research on this compound is limited, its neuropharmacological profile can be largely understood through the well-established mechanism of action of the barbiturate class of drugs. This guide synthesizes the known information about barbiturates to project the pharmacological properties of this compound, detailing its primary mechanism of action, expected pharmacokinetic and pharmacodynamic properties, and the standard experimental protocols for evaluating its sedative-hypnotic and anticonvulsant effects.

Introduction

This compound, also known by trade names such as Ipral and Vasalgin, is a derivative of barbituric acid.[1][3] Like other barbiturates, it exerts a depressant effect on the central nervous system (CNS), leading to a spectrum of effects from mild sedation to general anesthesia.[4][5] As an intermediate-acting barbiturate, its onset and duration of action are expected to be similar to agents like pentobarbital, with effects typically lasting 6 to 8 hours.[2][6] This positions it between the short-acting barbiturates used for insomnia and the long-acting ones like phenobarbital used for seizure control.[4][6]

Mechanism of Action: GABAergic System Modulation

The primary neuropharmacological target of barbiturates is the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the CNS.[6][7]

2.1. Allosteric Modulation of the GABAA Receptor

This compound, like other barbiturates, is a positive allosteric modulator of the GABAA receptor. It binds to a site on the receptor complex that is distinct from the GABA binding site.[8] This binding potentiates the effect of GABA by increasing the duration of chloride (Cl⁻) channel opening in response to GABA binding.[7][9] The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a generalized CNS depressant effect.[6]

2.2. Direct Agonist Activity

At higher concentrations, barbiturates can directly activate the GABAA receptor, opening the chloride channel even in the absence of GABA. This direct agonist activity contributes to their more profound CNS depressant effects and lower therapeutic index compared to benzodiazepines.[7]

2.3. Effects on Excitatory Neurotransmission

In addition to enhancing GABAergic inhibition, barbiturates can also suppress excitatory neurotransmission by blocking glutamate receptors, specifically the AMPA and kainate subtypes.[7][10] This dual mechanism of enhancing inhibition and reducing excitation contributes to their potent sedative and anticonvulsant properties.

Pharmacokinetics

| Parameter | Expected Profile for this compound (as an Intermediate-Acting Barbiturate) |

| Absorption | Readily absorbed after oral administration. |

| Distribution | Distributed throughout the body, readily crossing the placenta.[11] |

| Metabolism | Primarily hepatic, via microsomal enzymes. Barbiturates are known to be potent inducers of cytochrome P450 enzymes.[2] |

| Excretion | Inactive metabolites are excreted in the urine.[11] |

| Onset of Action | Slower than short-acting barbiturates, typically 45-60 minutes.[6] |

| Duration of Action | Intermediate, approximately 6-8 hours.[6] |

Pharmacodynamics

The pharmacodynamic effects of this compound are dose-dependent and characteristic of CNS depressants.

| Effect | Description |

| Sedative-Hypnotic | At lower doses, this compound is expected to produce sedation and calming effects. At higher doses, it induces sleep.[1][5] |

| Anticonvulsant | This compound possesses anticonvulsant properties, making it effective against generalized tonic-clonic seizures.[1][3] |

| Anxiolytic | A reduction in anxiety is a component of its sedative effects. |

| Respiratory Depression | A significant risk with barbiturates, especially at higher doses, due to depression of the medullary respiratory center.[4] |

| Cardiovascular Effects | Can cause a decrease in blood pressure and heart rate, particularly with intravenous administration.[4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the neuropharmacological profile of sedative-hypnotic and anticonvulsant drugs like this compound.

5.1. Assessment of Sedative-Hypnotic Activity

5.1.1. Loss of Righting Reflex Assay

This assay is a fundamental measure of hypnotic effect in rodents.

-

Objective: To determine the dose-dependent ability of a compound to induce a state of hypnosis, defined as the loss of the righting reflex.

-

Procedure:

-

Animals (typically mice or rats) are divided into treatment groups, including a vehicle control and multiple dose levels of the test compound (this compound).

-

The compound is administered, usually via intraperitoneal (i.p.) or oral (p.o.) route.

-

At specified time points, each animal is placed on its back.

-

The inability of the animal to right itself (i.e., return to a ventral recumbency position on all four paws) within a defined period (e.g., 30-60 seconds) is considered a positive loss of righting reflex (LORR).[12][13]

-

The onset of LORR (time from administration to loss of reflex) and the duration of LORR (time from loss to spontaneous recovery of the reflex) are recorded.

-

-

Data Analysis: The percentage of animals in each group exhibiting LORR is calculated, and an ED₅₀ (median effective dose for inducing LORR) can be determined. The mean onset and duration of sleep are also compared between groups.

5.1.2. Rotarod Test

This test assesses motor coordination and is sensitive to the motor-impairing effects of sedative drugs.

-

Objective: To evaluate the effect of a compound on motor coordination and balance.

-

Procedure:

-

Animals are first trained to stay on a rotating rod (rotarod) for a set period (e.g., 60 seconds) at a constant speed or an accelerating speed.[14][15]

-

On the test day, a baseline performance (latency to fall) is recorded for each animal.

-

Animals are then administered the test compound or vehicle.

-

At various time points post-administration, they are placed back on the rotarod, and the latency to fall off the rod is recorded.[16]

-

-

Data Analysis: A significant decrease in the latency to fall compared to the vehicle control group indicates motor impairment.

5.2. Assessment of Anticonvulsant Activity

5.2.1. Maximal Electroshock (MES) Seizure Test

This is a widely used preclinical model for generalized tonic-clonic seizures.

-

Objective: To identify compounds that prevent the spread of seizures.[17]

-

Procedure:

-

Animals (mice or rats) are administered the test compound or vehicle.

-

At the time of expected peak effect, a brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered through corneal or ear-clip electrodes.[17][18]

-

This stimulus induces a maximal seizure characterized by a tonic extension of the hindlimbs.

-

The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[17]

-

-

Data Analysis: The number of animals protected from the tonic hindlimb extension is recorded for each dose group, and an ED₅₀ can be calculated.

Conclusion

This compound is an intermediate-acting barbiturate with sedative, hypnotic, and anticonvulsant properties. Its neuropharmacological profile is primarily defined by its action as a positive allosteric modulator and direct agonist at the GABAA receptor, leading to enhanced CNS inhibition. Although specific quantitative data for this compound are limited, its effects can be reliably predicted based on the extensive knowledge of the barbiturate class. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound's efficacy and motor-impairing side effects. Due to the narrow therapeutic index and potential for dependence and overdose common to all barbiturates, further investigation into its specific pharmacokinetic and safety profile would be necessary for any modern therapeutic consideration.[8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound sodium - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 3. This compound [chemeurope.com]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Barbiturate | Definition, Mechanism, & Side Effects | Britannica [britannica.com]

- 6. news-medical.net [news-medical.net]

- 7. What is the mechanism of Phenobarbital Sodium? [synapse.patsnap.com]

- 8. Barbiturates drug profile | www.euda.europa.eu [euda.europa.eu]

- 9. Phenobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Phenobarbital - Wikipedia [en.wikipedia.org]

- 11. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 12. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 13. JaypeeDigital | Animal Experiment on Central Nervous System (CNS) [jaypeedigital.com]

- 14. Rotarod test [pspp.ninds.nih.gov]

- 15. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 16. Rotarod performance test - Wikipedia [en.wikipedia.org]

- 17. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 18. benchchem.com [benchchem.com]

Probarbital as a Tool for Studying Ion Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Probarbital and related barbiturates as powerful pharmacological tools for the investigation of ion channel function, with a primary focus on the γ-aminobutyric acid type A (GABA-A) receptor. Barbiturates, a class of drugs that act as central nervous system depressants, offer a multifaceted mechanism of action that allows for the detailed study of ligand-gated ion channel kinetics, allosteric modulation, and signaling pathways.

Core Mechanism of Action: The GABA-A Receptor

The principal target for this compound and other barbiturates is the GABA-A receptor, a pentameric ligand-gated ion channel that is crucial for mediating fast inhibitory neurotransmission in the brain.[1][2] When the endogenous ligand GABA binds to the receptor, it triggers the opening of an integral chloride (Cl⁻) channel, leading to an influx of Cl⁻ ions.[3][4][5] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting neurotransmission.[3][5]

Barbiturates modulate the GABA-A receptor through a binding site distinct from those for GABA and benzodiazepines.[1][6] Their effect is complex and concentration-dependent, exhibiting three primary actions:

-

Positive Allosteric Modulation (Low Concentrations): At lower, clinically relevant concentrations, barbiturates potentiate the effect of GABA.[1][7] They increase the duration of the Cl⁻ channel opening events initiated by GABA, which enhances the total influx of chloride ions and strengthens the inhibitory signal.[1][3][6] This contrasts with benzodiazepines, which increase the frequency of channel opening.[6]

-

Direct Agonism (Higher Concentrations): At higher concentrations, barbiturates can directly activate the GABA-A receptor, opening the chloride channel even in the absence of GABA.[2][7][8] This direct gating action contributes significantly to their anesthetic effects and is a key reason for their higher toxicity compared to benzodiazepines.[1]

-

Channel Blockade (Very High Concentrations): At very high concentrations (in the millimolar range), barbiturates can act as channel blockers, physically occluding the pore and preventing ion flow.[7][9][10] This is often observed as a flickering block in single-channel recordings.[9][10]

Signaling Pathway of Barbiturate Action

The following diagram illustrates the modulatory and direct actions of this compound on the GABA-A receptor, leading to neuronal inhibition.

Caption: this compound's dual-action mechanism on the GABA-A receptor.

Quantitative Data on Barbiturate-Channel Interactions

The interaction of barbiturates with ion channels can be quantified using electrophysiological techniques. The tables below summarize key parameters for pentobarbital and phenobarbital, which serve as well-studied proxies for this compound. The effects are highly dependent on the specific subunit composition of the GABA-A receptor.[11]

Table 1: Effects of Barbiturates on GABA-A Receptors

| Compound | Action | Parameter | Value | Cell Type / Receptor Subunits | Reference |

| Pentobarbital (PB) | Potentiation of GABA | EC₅₀ | 94 µM | Cultured Rat Hippocampal Neurons | [9][10] |

| Potentiation of GABA | EC₅₀ | 20-35 µM | Human αxβxγ2s in Xenopus Oocytes | [11] | |

| Potentiation of GABA | EC₅₀ | 41 µM (for IPSC decay) | Rat Neocortical Neurons | [12] | |

| Potentiation of GABA | EC₅₀ | 3.4 µM | Guinea Pig Hippocampal CA1 Neurons | [13] | |

| Direct Activation | EC₅₀ | 0.33 mM (330 µM) | Cultured Rat Hippocampal Neurons | [9][10] | |

| Direct Activation | EC₅₀ | 58 µM - 528 µM | Human αxβxγ2s in Xenopus Oocytes (varies by α subunit) | [11] | |

| Channel Block | IC₅₀ | 2.8 mM | Cultured Rat Hippocampal Neurons | [9][10] | |

| Phenobarbital (PHB) | Potentiation of GABA | EC₅₀ | 0.89 mM (890 µM) | Cultured Rat Hippocampal Neurons | [9][10] |

| Potentiation of GABA | EC₅₀ | 12 µM | Guinea Pig Hippocampal CA1 Neurons | [13] | |

| Direct Activation | EC₅₀ | 3.0 mM | Cultured Rat Hippocampal Neurons | [9][10] | |

| Direct Activation | EC₅₀ | 133 µM | Rat Neocortical Neurons | [12] | |

| Channel Block | IC₅₀ | 12.9 mM | Cultured Rat Hippocampal Neurons | [9][10] | |

| GABA (for comparison) | Direct Activation | EC₅₀ | 5.5 µM | Cultured Rat Hippocampal Neurons | [9][10] |

| Direct Activation | EC₅₀ | 12.2 µM | HEK293-hGABAA (α5β3γ2) | [14] |

EC₅₀ (Half maximal effective concentration) and IC₅₀ (Half maximal inhibitory concentration) are standard measures of a drug's potency.[15]

Table 2: Effects of Barbiturates on Channel Kinetics

| Compound | Concentration | Effect | Measurement | Cell Type | Reference |

| Pentobarbital (PB) | 1 mM (+ 1 µM GABA) | Prolongs deactivation time | 480 ms (vs. 180 ms for GABA alone) | Cultured Rat Hippocampal Neurons | [9][10] |

| Phenobarbital (PHB) | Antiepileptic conc. | Increases IPSC decay time | EC₅₀ = 144 µM | Rat Neocortical Neurons | [12] |

Effects on Other Ion Channels

While the GABA-A receptor is the primary target, barbiturates are relatively non-selective compounds that also modulate other ligand- and voltage-gated ion channels, typically at higher concentrations.[1][2]

-

Glutamate Receptors: Barbiturates can block excitatory AMPA and kainate receptors, which contributes to their CNS depressant effects by reducing excitatory neurotransmission.[1][2]

-

Voltage-Gated Calcium Channels (VGCCs): Certain barbiturates, including pentobarbital and phenobarbital, can block P/Q-type voltage-dependent calcium channels.[1][2] This action inhibits the release of neurotransmitters like glutamate.[2] Studies on hippocampal neurons show that (-)-pentobarbital blocks Ca²⁺ currents with an IC₅₀ of 3.5 µM.[13]

-

Voltage-Gated Sodium Channels: Barbiturates have been shown to block voltage-gated sodium channels, an action that can contribute to their anticonvulsant properties by reducing neuronal excitability.[3][16][17]

Experimental Protocols: Electrophysiological Analysis

The gold-standard method for studying the effects of this compound on ion channels is patch-clamp electrophysiology .[18][19] The whole-cell configuration is commonly used to measure macroscopic currents from the entire cell.

Detailed Methodology: Whole-Cell Voltage-Clamp Recording

This protocol describes a typical experiment to measure this compound's effect on GABA-A receptors expressed in a cultured cell line (e.g., HEK293) or primary neurons.

-

Cell Preparation:

-

Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. This solution mimics the extracellular environment.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl₂, 10 HEPES, 11 EGTA, 2 ATP-Mg. Adjust pH to 7.2 with CsOH. A high chloride concentration is used to make GABA-A currents inward and easier to measure at a holding potential of -60 mV. Cesium (Cs⁺) is used to block potassium channels.

-

-

Recording Procedure:

-

Fabricate micropipettes from borosilicate glass using a pipette puller. Pipette resistance should be 3-5 MΩ when filled with the internal solution.

-

Under visual guidance, approach a target cell with the micropipette.

-

Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the cell membrane patch, establishing the "whole-cell" configuration. This provides electrical access to the cell's interior.

-

Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV) using a patch-clamp amplifier.

-

-

Drug Application:

-

Use a rapid solution exchange system to apply drugs.[20]

-

Control: Apply a sub-saturating concentration of GABA (e.g., EC₂₀, ~1-5 µM) to elicit a baseline control current.[11]

-

Potentiation: Co-apply the control concentration of GABA with varying concentrations of this compound to measure the enhancement of the GABA-evoked current.

-

Direct Activation: Apply varying concentrations of this compound alone to determine if it directly gates the channel.

-

-

Data Acquisition and Analysis:

-

Record the resulting currents using acquisition software (e.g., pCLAMP).

-

Measure the peak amplitude of the currents.

-

To determine EC₅₀ or IC₅₀ values, plot the normalized response against the logarithm of the drug concentration and fit the data with a Hill equation using software like GraphPad Prism.[14]

-

Experimental Workflow Diagram

The following flowchart visualizes the key steps in a patch-clamp experiment designed to test this compound.

Caption: Workflow for a whole-cell patch-clamp experiment.

Visualizing Concentration-Dependent Effects

The varied effects of this compound are strictly dependent on the concentration used. This relationship is critical for designing experiments to probe specific aspects of ion channel function.

Caption: Concentration-dependent effects of this compound on GABA-A receptors.

Conclusion

This compound, as a representative barbiturate, is an invaluable tool for neuropharmacology and ion channel research. Its complex, concentration-dependent interactions with the GABA-A receptor—spanning allosteric modulation, direct agonism, and channel block—allow scientists to dissect the intricate mechanisms of inhibitory neurotransmission. Furthermore, its effects on other channels, such as glutamate and calcium channels, provide avenues for exploring neuronal excitability and neurotransmitter release. By employing precise methodologies like patch-clamp electrophysiology, researchers can leverage this compound to elucidate channel kinetics, pharmacology, and the structural basis of drug-receptor interactions, ultimately advancing our understanding of neurological function and aiding in the development of novel therapeutics.

References

- 1. Barbiturate - Wikipedia [en.wikipedia.org]

- 2. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Phenobarbital? [synapse.patsnap.com]

- 4. What is the mechanism of Barbital? [synapse.patsnap.com]

- 5. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. GABAA receptor - Wikipedia [en.wikipedia.org]

- 7. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pentobarbital - Wikipedia [en.wikipedia.org]

- 9. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Calcium current block by (-)-pentobarbital, phenobarbital, and CHEB but not (+)-pentobarbital in acutely isolated hippocampal CA1 neurons: comparison with effects on GABA-activated Cl- current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sophion.com [sophion.com]

- 15. IC50 and EC50 | Graphstats Technologies [graphstats.net]

- 16. Barbiturates: active form and site of action at node of Ranvier sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Phenobarbital Sodium? [synapse.patsnap.com]

- 18. Barbiturate regulation of kinetic properties of the GABAA receptor channel of mouse spinal neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Kinetic properties of the pentobarbitone-gated chloride current in frog sensory neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

Probarbital: A Technical Examination of its Sedative and Anticonvulsant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Probarbital, a barbiturate derivative developed in the 1920s, exhibits sedative, hypnotic, and anticonvulsant properties.[1] Like other barbiturates, its primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, leading to enhanced inhibitory neurotransmission in the central nervous system (CNS). This technical guide provides an in-depth analysis of the sedative versus anticonvulsant effects of this compound, drawing upon available data for this compound and its structural analogs, primarily phenobarbital, to elucidate its pharmacological profile. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development.

Introduction

Barbiturates are a class of drugs derived from barbituric acid that act as CNS depressants, producing a spectrum of effects from mild sedation to anesthesia.[2][3] this compound, chemically known as 5-ethyl-5-isopropylbarbituric acid, is a member of this class and has been recognized for its sedative and anticonvulsant activities.[1] Understanding the balance between these two key properties is crucial for defining its therapeutic potential and predicting its clinical utility. This guide aims to provide a comprehensive technical overview for researchers and drug development professionals by synthesizing the available, albeit limited, data on this compound and leveraging the extensive knowledge base of related barbiturates like phenobarbital.

Mechanism of Action

The primary molecular target of this compound and other barbiturates is the GABA-A receptor, an ionotropic receptor and ligand-gated ion channel.[3][4]

GABA-A Receptor Modulation

This compound binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of chloride (Cl⁻) channel opening.[3][4] The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus dampening neuronal excitability.[4] At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.[4][5]

Effects on Excitatory Neurotransmission

In addition to enhancing GABAergic inhibition, barbiturates can also suppress excitatory neurotransmission. They have been shown to inhibit the function of AMPA and kainate receptors, which are subtypes of ionotropic glutamate receptors.[3] This dual mechanism of enhancing inhibition and reducing excitation contributes to their overall CNS depressant effects, encompassing both sedation and anticonvulsant activity.

Figure 1: this compound's primary mechanism of action at the GABA-A receptor.

Quantitative Data: Sedative vs. Anticonvulsant Potency

| Drug | Parameter | Species | Test | Value | Effect |

| Phenobarbital | ED50 | Mouse | Maximal Electroshock (MES) | 21.2 mg/kg | Anticonvulsant |

| Phenobarbital | ED50 | Rat | Maximal Electroshock (MES) | 14.2 mg/kg | Anticonvulsant (control of tonic-clonic seizures)[6] |

| Phenobarbital | ED50 | Mouse | Loss of Righting Reflex | > ED50 for MES | Sedative/Hypnotic |

| Phenobarbital | Therapeutic Plasma Level | Human | Anticonvulsant | 10-40 µg/mL | Anticonvulsant |

| Phenobarbital | Toxic Plasma Level | Human | Sedation/Hypnosis | > 40 µg/mL | Sedative/Hypnotic |

Note: The ED50 for sedation (loss of righting reflex) for phenobarbital is generally higher than its anticonvulsant ED50, suggesting a therapeutic window for seizure control at sub-hypnotic doses.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the sedative and anticonvulsant properties of barbiturates. These protocols are standard in preclinical pharmacology and are applicable for the evaluation of this compound.

Assessment of Sedative Properties

This test is a common measure of the hypnotic effect of a drug.

-

Animals: Mice or rats are typically used.

-

Procedure:

-

Animals are administered various doses of the test compound (e.g., this compound) via a specific route (e.g., intraperitoneal injection).

-

At a predetermined time after administration, each animal is placed on its back.

-

The inability of the animal to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time (e.g., 30-60 seconds) is considered a positive response for loss of righting reflex.[7][8][9]

-

The dose at which 50% of the animals exhibit a loss of righting reflex (HD50 or ED50 for hypnosis) is calculated.

-

This test assesses the effect of a drug on spontaneous movement, which can indicate sedation or stimulation.

-

Apparatus: An open-field arena equipped with infrared beams or a video tracking system to monitor movement.

-

Procedure:

-

Animals are habituated to the testing room before the experiment.

-

Following administration of the test compound or vehicle, individual animals are placed in the open-field arena.

-

Locomotor activity (e.g., distance traveled, number of line crossings) is recorded for a set duration (e.g., 30-60 minutes).[10][11]

-